SCH 51344

Beschreibung

Eigenschaften

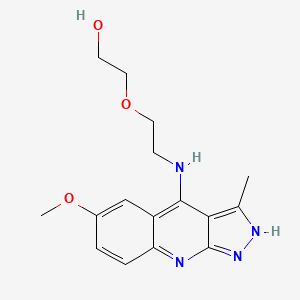

IUPAC Name |

2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-10-14-15(17-5-7-23-8-6-21)12-9-11(22-2)3-4-13(12)18-16(14)20-19-10/h3-4,9,21H,5-8H2,1-2H3,(H2,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEGXZZAORIRQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)NCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433926 |

Source

|

| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171927-40-5 |

Source

|

| Record name | 2-[2-[(6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171927-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ras/Rac Transformation Blocker, SCH 51344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Inhibitory Action of SCH 51344: Targeting Ras/Rac-Mediated Cell Morphology and MTH1-Dependent Nucleotide Pool Sanitation

For Immediate Release

Kenilworth, NJ – November 20, 2025 – SCH 51344, a pyrazoloquinoline derivative, has been characterized as a potent inhibitor of two distinct and critical cellular pathways implicated in oncogenesis: the Ras/Rac-mediated signaling cascade that governs cell morphology and the MTH1 enzyme, a key component in the sanitation of the cellular nucleotide pool. This technical guide provides an in-depth analysis of the signaling pathways inhibited by this compound, supported by quantitative data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.

Primary Target: The Ras/Rac-Mediated Cell Morphology Pathway

This compound selectively inhibits a signaling pathway downstream of the oncoproteins Ras and Rac, which is crucial for the morphological changes associated with cellular transformation.[1][2] This pathway is distinct from the well-characterized mitogen-activated protein kinase (MAPK/ERK) and Jun kinase (JNK) cascades, which are largely unaffected by this compound.[1][2] The primary cellular phenotype inhibited by this compound is membrane ruffling, a dynamic process of plasma membrane protrusion driven by actin polymerization, which is a hallmark of Rac activation and is essential for cell motility and transformation.[1][3]

The inhibitory effect of this compound on the Ras/Rac pathway leads to the reversal of the transformed phenotype in cancer cells. This includes the restoration of a more normal, flattened morphology and the reorganization of actin filaments.[2] A significant consequence of this pathway's inhibition is the suppression of anchorage-independent growth, a critical characteristic of malignant cells that allows them to proliferate without attachment to a solid substrate.[2]

Quantitative Analysis of Inhibition

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on Ras/Rac-mediated cellular processes.

| Parameter | Cell Line | Oncogene | IC50 / Effective Concentration | Reference |

| Anchorage-Independent Growth | NIH 3T3 | v-abl, v-mos, H-ras, v-raf, active MEK | Inhibition observed | Kumar et al., 1995, Cancer Research |

| Anchorage-Independent Growth | Rat-2 Fibroblasts | oncogenic RAS, RAC V12 | Inhibition observed | Kumar et al., 1999, Ann N Y Acad Sci |

| Reversal of Transformed Morphology | Ras-transformed cells | Ras | Morphological reversion noted | Kumar et al., 1995, Cancer Research |

Further specific IC50 values for anchorage-independent growth and membrane ruffling inhibition were not explicitly detailed in the reviewed literature.

Secondary Target: MTH1 (NUDT1) Enzyme Inhibition

In addition to its effects on the Ras/Rac pathway, this compound has been identified as a potent inhibitor of the human MutT homolog 1 (MTH1), also known as NUDT1.[4][5] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, preventing their incorporation into DNA and thus averting DNA damage and mutations.[4] Cancer cells, which often exhibit high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival.[6]

By inhibiting MTH1, this compound leads to an accumulation of oxidized nucleotides in the cellular pool.[4] The incorporation of these damaged nucleotides into DNA during replication results in DNA single-strand breaks and induces a DNA damage response, which can selectively kill cancer cells.[4][6]

Quantitative Analysis of MTH1 Inhibition

| Parameter | Value | Reference |

| Kd for MTH1 | 49 nM | Huber et al., 2014, Nature |

| Induction of DNA Damage (53BP1 foci) | 5 µM | Huber et al., 2014, Nature (via ResearchGate) |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

References

- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

SCH 51344: A Dual-Targeting Inhibitor of MTH1 and Ras/Rac Signaling for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SCH 51344 is a pyrazolo-quinoline derivative that has emerged as a significant tool compound in cancer research due to its dual inhibitory action against two critical cellular targets: the MutT Homolog 1 (MTH1) enzyme and the Ras/Rac signaling pathway. Initially identified as an inhibitor of Ras-induced malignant transformation, subsequent research has unveiled its potent activity against MTH1, a key enzyme in the sanitization of the oxidized nucleotide pool. This dual mechanism of action makes this compound a compelling agent for targeting cancer cells, which are often characterized by both aberrant Ras signaling and increased oxidative stress. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Concepts: MTH1 and Ras/Rac Signaling in Cancer

Cancer cells are often under high levels of oxidative stress due to their altered metabolism and rapid proliferation. This leads to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the formation of 8-oxo-dGTP. The incorporation of these oxidized nucleotides into DNA can lead to mutations and DNA damage. MTH1 (NUDT1) is a hydrolase that "sanitizes" the dNTP pool by converting oxidized dNTPs into their corresponding monophosphates, preventing their incorporation into DNA and thereby protecting cancer cells from cell death.[1][2]

The Ras family of small GTPases (H-Ras, K-Ras, N-Ras) and the Rac subfamily of Rho GTPases are crucial regulators of cell growth, proliferation, and morphology.[3][4] Mutations in Ras genes are among the most common oncogenic drivers in human cancers. Activated Ras triggers downstream signaling cascades, including the Raf-MEK-ERK pathway that promotes proliferation, and pathways that involve Rac to control cytoskeletal dynamics, leading to changes in cell morphology and motility, such as membrane ruffling.[3][5]

This compound's ability to inhibit both MTH1 and the Ras/Rac-mediated morphological changes presents a multi-pronged attack on cancer cells, targeting both their survival mechanism under oxidative stress and their oncogenic signaling pathways.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound's inhibitory activities.

| Target | Parameter | Value | Assay | Reference |

| MTH1 | Kd | 49 nM | Isothermal Titration Calorimetry (ITC) |

| Cell Line | Transformed by | Assay | IC50 | Reference |

| Rat-2 Fibroblasts | H-Ras (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |

| Rat-2 Fibroblasts | K-Ras (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |

| Rat-2 Fibroblasts | N-Ras (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |

| Rat-2 Fibroblasts | Rac1 (V12) | Anchorage-independent growth (Soft Agar) | ~5 µM | [5] |

| REF-52 Fibroblasts | H-Ras (V12) | Membrane Ruffling Inhibition | 5-25 µM (dose-dependent) | [6] |

| SW480 (colon cancer) | - | DNA Damage (53BP1 foci) | 5 µM (induces foci) | [7] |

Signaling Pathways and Experimental Workflows

MTH1 Signaling Pathway in the Context of Oxidative Stress

Caption: MTH1 sanitizes the dNTP pool to prevent DNA damage.

Ras/Rac Signaling Pathway and its Inhibition by this compound

Caption: this compound inhibits the Ras/Rac pathway downstream of Rac.

Experimental Workflow for Evaluating this compound

Caption: Workflow for characterizing this compound's anticancer activity.

Detailed Experimental Protocols

MTH1 Enzymatic Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of MTH1, which is its ability to hydrolyze oxidized dNTPs.

Materials:

-

Recombinant human MTH1 protein

-

Substrate: 8-oxo-dGTP

-

Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

-

This compound in DMSO

-

Malachite Green Phosphate Assay Kit (or similar phosphate detection method)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the MTH1 enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate to each well.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of inorganic phosphate released using a Malachite Green-based reagent, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of this compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.[8][9][10]

Materials:

-

Cancer cell line of interest (e.g., Ras-transformed fibroblasts, SW480)

-

Complete cell culture medium

-

Agar (e.g., Noble agar)

-

This compound in DMSO

-

6-well plates

Procedure:

-

Prepare the bottom agar layer:

-

Prepare a 1.2% agar solution in sterile water and autoclave.

-

Prepare a 2x concentration of the complete cell culture medium.

-

Mix equal volumes of the 1.2% agar (melted and cooled to ~40-45°C) and the 2x medium to get a final concentration of 0.6% agar in 1x medium.

-

Dispense 2 mL of this bottom agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Prepare the top agar layer with cells:

-

Trypsinize and count the cells.

-

Prepare a 0.7% agar solution.

-

Resuspend the cells in complete medium at a desired density (e.g., 5,000 - 10,000 cells/mL).

-

Mix the cell suspension with the 0.7% agar (melted and cooled to ~37-40°C) and complete medium containing various concentrations of this compound or DMSO (vehicle control) to achieve a final agar concentration of 0.35%.

-

-

Plating and Incubation:

-

Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer in each well.

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-4 weeks.

-

Add a small amount of complete medium containing the respective concentrations of this compound to the top of the agar every 3-4 days to prevent drying.

-

-

Colony Staining and Quantification:

-

After the incubation period, stain the colonies with a solution of crystal violet (e.g., 0.005% in PBS) for 1-2 hours.

-

Wash the wells gently with PBS.

-

Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.

-

Calculate the percentage of inhibition of colony formation for each this compound concentration and determine the IC50 value.

-

DNA Damage Assays

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cancer cell line of interest

-

This compound in DMSO

-

Comet assay slides (or pre-coated microscope slides)

-

Low melting point agarose

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with various concentrations of this compound for a specific duration.

-

Harvest the cells and resuspend them in PBS at a concentration of ~1 x 105 cells/mL.

-

Mix the cell suspension with molten low melting point agarose (~37°C) at a 1:10 ratio (v/v).

-

Pipette the mixture onto a comet assay slide and cover with a coverslip. Allow the agarose to solidify on a cold plate.

-

Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., ~25 V) for 20-30 minutes.

-

Gently remove the slides and neutralize them by washing with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail consists of fragmented DNA that has migrated during electrophoresis.

-

Quantify the DNA damage by measuring the tail length, tail intensity, or tail moment using specialized software.

γH2AX is a phosphorylated form of the histone variant H2AX and is a marker for DNA double-strand breaks.

Materials:

-

Cancer cell line of interest grown on coverslips

-

This compound in DMSO

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-primary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound for the desired time.

-

Wash the cells with PBS and fix them with fixation solution for 10-15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10-15 minutes.

-

Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

-

Wash with PBST (PBS with 0.1% Tween-20).

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.

-

Wash with PBST.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the fluorescently labeled γH2AX foci using a fluorescence microscope.

-

Quantify the number of foci per cell to assess the level of DNA double-strand breaks.

Conclusion

This compound stands out as a valuable research tool for investigating the interplay between oxidative stress, DNA repair, and oncogenic signaling in cancer. Its dual inhibitory activity against MTH1 and the Ras/Rac pathway provides a unique mechanism for inducing cancer cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and to design novel strategies for targeting these critical cancer vulnerabilities. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs is warranted to advance its potential clinical application.

References

- 1. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. Anchorage-independent growth assay or Soft Agar assay [protocols.io]

- 10. protocols.io [protocols.io]

SCH 51344: A Novel Inhibitor of Oncogenic Transformation via Modulation of the Ras-Rac Signaling Axis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SCH 51344 is a pyrazoloquinoline derivative that has demonstrated significant potential as an inhibitor of oncogenic transformation, particularly in Ras-driven cancers. Unlike many conventional Ras pathway inhibitors that target the Raf-MEK-ERK signaling cascade, this compound operates through a distinct and novel mechanism. This compound selectively disrupts the Ras-Rac-mediated cell morphology pathway, leading to the inhibition of membrane ruffling and the reversal of the transformed phenotype. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, its effects on cancer cells, and protocols for key experimental assays used to characterize its activity.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are among the most frequently mutated oncogenes in human cancers, making them a critical target for anticancer drug development. Ras proteins act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state. Oncogenic mutations lock Ras in a constitutively active state, leading to aberrant activation of downstream signaling pathways that drive cell proliferation, survival, and morphological changes associated with malignancy.

While the Ras-Raf-MEK-ERK (MAPK) pathway is a well-established mediator of Ras-driven proliferation, Ras also signals through alternative effector pathways that contribute to the full transformed phenotype. One such critical pathway involves the Rac GTPase, a key regulator of the actin cytoskeleton and cell motility. This compound has emerged as a unique inhibitor that specifically targets this latter branch of Ras signaling.

Mechanism of Action

This compound was identified for its ability to derepress the smooth muscle α-actin promoter in Ras-transformed cells, indicating a reversal of the transformed phenotype.[1][2][3] Subsequent studies have elucidated that its primary mechanism of action is the inhibition of the Ras-Rac-mediated cell morphology pathway.[1][2][3]

Key mechanistic features of this compound include:

-

No Effect on the ERK Pathway: Extensive research has shown that this compound has little to no effect on the activation of key components of the MAPK pathway, including MEK and ERK, in response to Ras activation.[1][4] This distinguishes it from a large class of Ras pathway inhibitors.

-

Inhibition of Membrane Ruffling: this compound specifically blocks the formation of membrane ruffles, which are dynamic actin-rich protrusions on the cell surface that are characteristic of transformed cells and are crucial for cell motility and invasion.[1][2][3] This effect is observed in cells transformed with various isoforms of oncogenic Ras (H-Ras, K-Ras, N-Ras) as well as activated Rac.[1][3]

-

Downstream of Rac: The inhibitory action of this compound appears to be downstream of Rac, targeting a critical component of the signaling cascade that leads to actin reorganization.[1][2][3]

The following diagram illustrates the proposed signaling pathway affected by this compound:

Effects on Oncogenic Transformation

This compound has been shown to reverse several key characteristics of Ras-induced oncogenic transformation in preclinical models.

Inhibition of Anchorage-Independent Growth

A hallmark of transformed cells is their ability to grow in an anchorage-independent manner, a property that strongly correlates with tumorigenicity in vivo. This compound is a potent inhibitor of anchorage-independent growth of various cancer cell lines in soft agar assays.

Table 1: Effect of this compound on Anchorage-Independent Growth

| Cell Line | Oncogenic Driver | Assay Type | Observed Effect | Reference |

| Rat-2 Fibroblasts | H-Ras, K-Ras, N-Ras, Rac V12 | Soft Agar Colony Formation | Effective inhibition of colony formation. | [1][3] |

| NIH 3T3 Fibroblasts | v-abl, v-mos, H-ras, v-raf, active MEK | Soft Agar Colony Formation | Inhibition of colony formation. | [4] |

| Various Human Tumor Lines | Activated Ras and other alterations | Soft Agar Colony Formation | Potent inhibitor of anchorage-independent growth. | [4] |

Note: Specific IC50 values for the inhibition of anchorage-independent growth are not consistently reported in the publicly available literature.

Reversion of Transformed Morphology and Actin Filament Organization

Ras-transformed cells typically exhibit a rounded, refractile morphology and a disorganized actin cytoskeleton. Treatment with this compound leads to a reversion to a more flattened, normal fibroblast-like morphology with well-organized actin stress fibers.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Soft Agar Colony Formation Assay

This assay is the gold standard for assessing anchorage-independent growth.

Materials:

-

Base Agar: 1.2% (w/v) Noble agar in sterile water.

-

Top Agar: 0.7% (w/v) Noble agar in sterile water.

-

2x Cell Culture Medium (e.g., DMEM) supplemented with 20% Fetal Bovine Serum (FBS).

-

Complete Cell Culture Medium (e.g., DMEM with 10% FBS).

-

Ras-transformed cells and non-transformed parental cells.

-

This compound stock solution (in DMSO).

-

6-well tissue culture plates.

-

Sterile tubes and pipettes.

Procedure:

-

Prepare Base Layer:

-

Melt the 1.2% base agar in a microwave or water bath and cool to 42°C.

-

Warm the 2x cell culture medium to 42°C.

-

Mix equal volumes of the 1.2% agar and 2x medium to obtain a final concentration of 0.6% agar in 1x medium.

-

Quickly dispense 2 mL of this mixture into each well of a 6-well plate.

-

Allow the base layer to solidify at room temperature for at least 30 minutes.

-

-

Prepare Cell Layer:

-

Trypsinize and count the cells.

-

Resuspend the cells in complete cell culture medium at a concentration of 2 x 10^4 cells/mL.

-

Melt the 0.7% top agar and cool to 42°C.

-

In a sterile tube, mix 0.5 mL of the cell suspension (1 x 10^4 cells) with 1 mL of 2x cell culture medium.

-

Add the desired concentration of this compound or vehicle control (DMSO).

-

Add 1.5 mL of the 0.7% top agar to the cell suspension, mix gently by inverting, and immediately overlay 1.5 mL of this mixture onto the solidified base agar layer.

-

-

Incubation and Analysis:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.

-

Feed the cells twice a week by adding 0.5 mL of complete medium containing the appropriate concentration of this compound or vehicle.

-

After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.

-

Count the number of colonies in each well using a microscope.

-

The following diagram outlines the workflow for the soft agar assay:

Visualization of Actin Filaments by Phalloidin Staining

This protocol allows for the visualization of changes in the actin cytoskeleton in response to this compound treatment.

Materials:

-

Cells cultured on glass coverslips.

-

This compound stock solution (in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS (methanol-free).

-

0.1% Triton X-100 in PBS.

-

Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488).

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

Cell Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle for the appropriate duration.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare the fluorescently-conjugated phalloidin working solution in PBS containing 1% BSA according to the manufacturer's instructions.

-

Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature in the dark.

-

Wash the coverslips three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Clinical Development

To date, there is limited publicly available information regarding the clinical development of this compound for the treatment of cancer. Further investigation into clinical trial databases and company communications would be necessary to ascertain its current clinical status.

Conclusion

This compound represents a promising class of anticancer agents that target a non-canonical branch of the Ras signaling pathway. Its ability to inhibit oncogenic transformation by disrupting the Ras-Rac-mediated control of the actin cytoskeleton offers a novel therapeutic strategy, particularly for Ras-driven malignancies. The preclinical data strongly support its activity in reversing key features of the transformed phenotype, including anchorage-independent growth and altered cell morphology. Further investigation is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anticancer agents.

References

- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SCH 51344 in Blocking Membrane Ruffling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane ruffling, a dynamic process involving the reorganization of the actin cytoskeleton, is a hallmark of cell motility, macropinocytosis, and oncogenic transformation. The small molecule SCH 51344 has emerged as a critical tool for dissecting the signaling pathways that govern these cellular events. This pyrazoloquinoline derivative selectively inhibits membrane ruffling induced by the Ras and Rac GTPases, without affecting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The Ras superfamily of small GTPases acts as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state to control a myriad of cellular processes. Oncogenic mutations in Ras are frequently observed in human cancers, leading to constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and morphological changes. One of the key downstream effectors of Ras is the Rho family GTPase, Rac, which plays a pivotal role in regulating the actin cytoskeleton and the formation of lamellipodia and membrane ruffles.

This compound was identified as a potent inhibitor of Ras-induced transformation.[1][2][3] Subsequent studies revealed that its anti-transforming activity stems from its specific inhibition of the Ras-Rac signaling axis that controls cell morphology and membrane dynamics.[1][4] Unlike many other anti-cancer compounds that target the well-established Ras-Raf-MEK-ERK signaling cascade, this compound acts on a distinct pathway, making it a valuable probe for studying the diversification of Ras signaling and a potential lead for novel therapeutic strategies.[1][2][4]

Mechanism of Action: Targeting a Novel Pathway Downstream of Rac

This compound exerts its inhibitory effect on membrane ruffling by targeting a critical component of the signaling pathway that lies downstream of Rac.[1][2][4] This has been demonstrated in various fibroblast cell lines where this compound effectively blocks membrane ruffling induced by activated forms of H-Ras, K-Ras, N-Ras, and Rac itself.[1][4] Importantly, the compound has minimal impact on the activation of ERK and JUN kinases, which are key components of the parallel MAPK signaling cascades.[1][4] This specificity underscores the existence of a distinct Ras- and Rac-dependent pathway that governs cell morphology, which is selectively inhibited by this compound.

The precise molecular target of this compound within this pathway remains to be definitively elucidated. However, its action downstream of Rac suggests that it may interfere with a Rac effector protein or a subsequent signaling molecule that is essential for the reorganization of the actin cytoskeleton into membrane ruffles.

Quantitative Data Summary

The inhibitory effects of this compound on cellular processes associated with Ras and Rac activation have been quantified in several studies. The following tables summarize the key findings.

| Assay | Cell Line | Parameter | Value | Reference |

| Inhibition of Membrane Ruffling | REF-52 Fibroblasts | Effective Concentration | 5-25 µM (dose-dependent) | [5] |

| Assay | Cell Line | Oncogene | Inhibition | Reference |

| Anchorage-Independent Growth | Rat-2 Fibroblasts | H-Ras, K-Ras, N-Ras, Rac V12 | Effective | [1][4] |

| Anchorage-Independent Growth | NIH 3T3 Fibroblasts | v-abl, v-mos, H-ras, v-raf, active MEK | Effective | [6] |

| Anchorage-Independent Growth | NIH 3T3 Fibroblasts | v-fos | Resistant | [6] |

Signaling Pathways

The signaling network downstream of Ras is complex, with multiple parallel pathways controlling distinct cellular functions. This compound has been instrumental in dissecting the branch that regulates cell morphology.

Caption: Ras signaling bifurcates into the ERK pathway and the Rac-mediated morphology pathway. This compound specifically inhibits the latter.

Experimental Protocols

Anchorage-Independent Growth (Soft Agar Colony Formation Assay)

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation.

Caption: Workflow for the soft agar colony formation assay.

Methodology:

-

Prepare Base Agar: A 0.5-0.6% (w/v) solution of agar in complete cell culture medium is prepared and pipetted into 6-well plates. This layer is allowed to solidify at room temperature.

-

Prepare Cell Suspension: Cells are harvested, counted, and resuspended in a 0.3-0.4% (w/v) agar solution in complete medium containing the desired concentration of this compound or vehicle control.

-

Layering: The cell-agar suspension is carefully layered on top of the solidified base agar.

-

Incubation: Plates are incubated at 37°C in a humidified incubator for 2-4 weeks. Fresh medium is added to the top of the agar every few days to prevent drying.

-

Analysis: Colonies are stained with a solution of crystal violet and counted. The number and size of colonies are compared between treated and control groups.

Immunofluorescence Staining for Actin Cytoskeleton

This technique allows for the visualization of changes in the actin cytoskeleton and membrane ruffling.

Caption: Workflow for immunofluorescence staining of the actin cytoskeleton.

Methodology:

-

Cell Culture: Fibroblasts are seeded onto glass coverslips and allowed to adhere.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) and then permeabilized with 0.1% Triton X-100 in PBS.

-

Staining: The actin filaments are stained with a fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin). Nuclei can be counterstained with DAPI.

-

Imaging: Coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The presence and morphology of membrane ruffles are assessed.

Rac Activation Assay (G-LISA)

This ELISA-based assay quantifies the amount of active, GTP-bound Rac in cell lysates.

Methodology:

-

Cell Lysis: Cells treated with this compound or control are lysed in a buffer that preserves the GTP-bound state of Rac.

-

Binding to Rac-GTP Affinity Plate: The cell lysates are added to a 96-well plate that is coated with a Rac-GTP binding protein. Only active, GTP-bound Rac will bind to the plate.

-

Washing: The plate is washed to remove unbound proteins, including inactive GDP-bound Rac.

-

Detection: A specific anti-Rac antibody is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Quantification: A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader. The intensity of the signal is proportional to the amount of active Rac in the sample.

Conclusion and Future Directions

This compound is a specific and potent inhibitor of the Ras-Rac signaling pathway that controls membrane ruffling and cell morphology. Its unique mechanism of action, which is independent of the ERK pathway, makes it an invaluable tool for dissecting the complexities of Ras signaling. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other compounds on these critical cellular processes.

Future research should focus on identifying the precise molecular target of this compound. Unraveling this will not only provide deeper insights into the regulation of the actin cytoskeleton but may also open up new avenues for the development of targeted therapies for cancers driven by aberrant Ras and Rac signaling. The continued use of this compound in conjunction with modern proteomic and genetic screening approaches will be instrumental in achieving this goal.

References

- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of SCH 51344 on Anchorage-Independent Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pyrazoloquinoline compound SCH 51344 and its effects on anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Executive Summary

This compound is a potent inhibitor of Ras- and Rac-mediated cellular transformation.[1][2][3] It effectively suppresses anchorage-independent growth in various oncogene-transformed cell lines.[4][5] The primary mechanism of action involves the inhibition of a signaling pathway downstream of the Rho family GTPase, Rac, which is crucial for the formation of membrane ruffles and subsequent morphological changes associated with transformation.[1][2][3] Notably, this activity is independent of the well-characterized ERK/MAP kinase signaling cascade, suggesting a novel mechanism for reversing Ras-induced transformation.[4]

Quantitative Data: Inhibition of Anchorage-Independent Growth

This compound demonstrates significant inhibitory effects on the anchorage-independent growth of various oncogene-transformed fibroblast and human tumor cell lines. The following table summarizes the key quantitative findings from soft agar colony formation assays.

| Cell Line | Oncogenic Driver | Treatment Concentration (µM) | Inhibition of Colony Formation | Reference |

| NIH 3T3 | v-abl | Not Specified | Inhibited | [4] |

| NIH 3T3 | v-mos | Not Specified | Inhibited | [4] |

| NIH 3T3 | H-ras | Not Specified | Inhibited | [4] |

| NIH 3T3 | v-raf | Not Specified | Inhibited | [4] |

| NIH 3T3 | mutant active MAP kinase kinase | Not Specified | Inhibited | [4] |

| NIH 3T3 | v-fos | Not Specified | Resistant | [4] |

| Rat-2 Fibroblasts | oncogenic RAS (H, K, N) | Not Specified | Effective Inhibition | [1][5] |

| Rat-2 Fibroblasts | RAC V12 | Not Specified | Effective Inhibition | [1][5] |

| Human Tumor Lines | various (with activated ras) | Not Specified | Potent Inhibition | [4] |

Note: Specific IC50 values for the inhibition of anchorage-independent growth are not explicitly detailed in the provided search results. The data indicates potent and effective inhibition at concentrations that also inhibit membrane ruffling.

Experimental Protocols

The primary assay used to evaluate the effect of this compound on anchorage-independent growth is the soft agar colony formation assay . This method assesses the ability of transformed cells to proliferate in a semi-solid medium, a characteristic feature of cancer cells.

Soft Agar Colony Formation Assay for Oncogene-Transformed NIH 3T3 Cells

This protocol is based on the methodologies described for assessing the transformation of fibroblast cell lines.[4][6][7]

Materials:

-

Base Agar (e.g., 0.5% - 1.2% agar in complete medium)

-

Top Agar (e.g., 0.3% - 0.7% agar in complete medium)

-

Complete Culture Medium (e.g., DMEM with 10% Fetal Bovine Serum)

-

Oncogene-transformed NIH 3T3 cells (e.g., transformed with H-ras, v-raf, etc.)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

6-well tissue culture plates

-

Sterile glassware and plasticware

Procedure:

-

Preparation of Base Agar Layer:

-

Melt a stock solution of agar (e.g., 1.2% in water) and cool to approximately 40-42°C.

-

Warm complete culture medium to 37°C.

-

Mix the melted agar with the pre-warmed medium to achieve the final desired concentration of base agar (e.g., 0.6%).

-

Pipette 2 mL of the base agar mixture into each well of a 6-well plate.

-

Allow the base layer to solidify at room temperature in a sterile hood for at least 15-20 minutes.

-

-

Preparation of Cell Suspension in Top Agar:

-

Trypsinize and count the oncogene-transformed NIH 3T3 cells. Prepare a single-cell suspension.

-

Melt a stock solution of agar (e.g., 0.6% in water) and cool to approximately 40-42°C.

-

Dilute the cell suspension in pre-warmed complete medium to the desired seeding density (e.g., 1 x 10^3 to 5 x 10^3 cells per well).

-

Mix the cell suspension with the melted top agar to achieve the final desired concentration (e.g., 0.3%).

-

Add the desired concentration of this compound or vehicle control to the cell/top agar mixture.

-

-

Plating and Incubation:

-

Carefully layer 2 mL of the cell/top agar mixture onto the solidified base agar layer in each well.

-

Allow the top layer to solidify at room temperature for 20-30 minutes.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

-

Colony Formation and Analysis:

-

Feed the cells every 3-4 days by adding a small volume of complete medium containing the appropriate concentration of this compound or vehicle.

-

After 14-21 days, stain the colonies with a solution such as 0.005% crystal violet.

-

Count the number and measure the size of the colonies using a microscope or imaging system.

-

Calculate the percentage of inhibition of colony formation in the this compound-treated wells relative to the vehicle-treated controls.

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Inhibiting Anchorage-Independent Growth

The following diagram illustrates the proposed signaling pathway affected by this compound. Oncogenic Ras activates multiple downstream pathways. While the Raf-MEK-ERK pathway, which is critical for proliferation, is largely unaffected by this compound, the compound specifically targets a parallel pathway involving the Rac GTPase. Rac activation leads to the formation of membrane ruffles, a key process in cell motility and morphological transformation. This compound inhibits a critical, yet not fully identified, component downstream of Rac, thereby blocking membrane ruffling and, consequently, anchorage-independent growth.

Caption: this compound inhibits a Rac-dependent signaling pathway.

Experimental Workflow for Assessing Anchorage-Independent Growth

The following diagram outlines the key steps in the experimental workflow to determine the impact of this compound on the anchorage-independent growth of transformed cells.

Caption: Workflow for the soft agar colony formation assay.

Conclusion

This compound represents a significant tool for studying the mechanisms of Ras- and Rac-mediated cellular transformation. Its ability to potently inhibit anchorage-independent growth through a novel pathway that is distinct from the canonical ERK/MAPK cascade highlights the complexity of oncogenic signaling and offers potential avenues for the development of new therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers in the fields of oncology and drug discovery.

References

- 1. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth inhibition of human tumor cells in soft-agar cultures by treatment with low levels of adenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pyrazolo-quinoline Structure of SCH 51344

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 51344 is a synthetic pyrazolo[3,4-b]quinoline derivative that has garnered significant interest in oncological research. Initially identified as a potent inhibitor of Ras/Rac-mediated signaling pathways crucial for cancer cell morphology and proliferation, it was later characterized as a robust inhibitor of the human mutT homolog 1 (MTH1) enzyme, a key player in preventing the incorporation of damaged nucleotides into DNA. This dual activity underscores its potential as a multifaceted anti-cancer agent. This technical guide provides a comprehensive overview of the pyrazolo-quinoline core of this compound, detailing its chemical properties, mechanism of action, and the experimental methodologies used to elucidate its biological functions.

Chemical and Physical Properties

This compound, with the IUPAC name 2-(2-((6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)ethoxy)ethan-1-ol, is a heterocyclic compound featuring a fused pyrazole and quinoline ring system.[1] This core structure is fundamental to its biological activity.

| Property | Value |

| IUPAC Name | 2-(2-((6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)ethoxy)ethan-1-ol |

| Synonyms | SCH-51344, SCH51344 |

| CAS Number | 171927-40-5 |

| Chemical Formula | C16H20N4O3 |

| Molecular Weight | 316.36 g/mol |

| Appearance | Crystalline solid |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct and critical pathways in cancer progression.

Inhibition of Ras/Rac-Mediated Cell Morphology Pathway

Ras and Rac are small GTPases that, when activated, trigger a cascade of downstream signaling events leading to changes in cell morphology, motility, and proliferation.[1] One of the key outcomes of this pathway is the formation of membrane ruffles, which are dynamic actin-rich protrusions essential for cell migration and invasion.[1] this compound was initially identified for its ability to revert the transformed phenotype of Ras-activated cells.[1] It specifically inhibits the Ras/Rac-mediated cell morphology pathway, leading to a reduction in membrane ruffling and the restoration of a more normal cellular architecture.[1] Importantly, this inhibition occurs downstream of Rac and does not affect the Ras-activated ERK (extracellular signal-regulated kinase) signaling pathway, indicating a specific and novel mechanism of action.[1]

Inhibition of MTH1 (NUDT1) Enzyme

More recently, this compound was identified as a potent inhibitor of the MTH1 (mutT homolog 1, also known as NUDT1) enzyme.[2] MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP.[2] This function prevents the incorporation of damaged bases into DNA during replication, thereby averting mutations and cell death.[2] Cancer cells, with their elevated levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival. By inhibiting MTH1, this compound allows for the accumulation of oxidized nucleotides in the dNTP pool, leading to DNA damage and selective killing of cancer cells.[2]

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays.

| Assay | Target/Effect | Value | Cell Line(s) |

| Dissociation Constant (Kd) | MTH1 Enzyme | 49 nM | - |

| IC50 (MTH1 Inhibition) | 8-oxo-dGTP hydrolysis | 410 nM | - |

| IC50 (MTH1 Inhibition) | 2-OH-dATP hydrolysis | 675 nM | - |

| IC50 (MTH1 Inhibition) | dGTP hydrolysis | 215 nM | - |

| Effective Concentration | Inhibition of Membrane Ruffling | 5-25 µM | REF-52 Fibroblasts |

| Effective Concentration | >90% Inhibition of Oncogenic Transformation | 40 µM | Rat-6/src, Rat-6/ras, Rat-6/raf cells |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships associated with this compound.

Caption: Ras/Rac signaling pathway leading to membrane ruffling and the inhibitory point of this compound.

Caption: MTH1 pathway for nucleotide pool sanitation and its inhibition by this compound.

Experimental Protocols

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cells to grow without attachment to a solid surface, a hallmark of cellular transformation.

Methodology:

-

Preparation of Base Agar Layer: A solution of 1.2% agar in a suitable cell culture medium supplemented with 10% fetal bovine serum (FBS) is prepared and allowed to solidify in 6-well plates.

-

Preparation of Cell Suspension: Cells to be tested are trypsinized, counted, and resuspended in a 0.7% agar solution in the same culture medium.

-

Plating: The cell-agar suspension is overlaid onto the base agar layer.

-

Treatment: Varying concentrations of this compound are added to the top layer. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated at 37°C in a humidified incubator for 14-21 days, with periodic feeding with fresh medium containing the respective concentrations of this compound.

-

Quantification: Colonies are stained with a solution of crystal violet and counted using a microscope. The number and size of colonies in the treated wells are compared to the control wells to determine the inhibitory effect of this compound.

Caption: Workflow for the soft agar anchorage-independent growth assay.

MTH1 Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of MTH1.[2]

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, dithiothreitol (DTT), and a substrate for MTH1 (e.g., 8-oxo-dGTP).

-

Enzyme and Inhibitor Incubation: Recombinant human MTH1 enzyme is pre-incubated with varying concentrations of this compound in the reaction buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Detection: The reaction is terminated, and the amount of product (e.g., 8-oxo-dGMP) is quantified. This can be done using various methods, such as a malachite green-based colorimetric assay that detects the release of inorganic phosphate.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Synthesis of the Pyrazolo-quinoline Core

The synthesis of this compound involves the construction of the pyrazolo[3,4-b]quinoline core, followed by the addition of the side chain. A common approach for the core synthesis is a condensation reaction.

General Synthetic Workflow:

-

Synthesis of a Substituted 3-amino-4-chloroquinoline: This intermediate can be prepared from substituted anilines through a multi-step process. For this compound, a methoxy-substituted aniline would be the starting material.

-

Synthesis of a Substituted Pyrazole: A 3-methyl-1H-pyrazol-5-amine is a key intermediate.

-

Condensation and Cyclization: The substituted chloroquinoline and the aminopyrazole are reacted together, often in the presence of a base and at elevated temperatures, to form the fused pyrazolo[3,4-b]quinoline ring system.

-

Side Chain Attachment: The final step involves the nucleophilic substitution of the chloro group on the quinoline ring with 2-(2-aminoethoxy)ethan-1-ol to yield this compound.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Its pyrazolo-quinoline core is central to its ability to dually target the Ras/Rac-mediated cell morphology pathway and the MTH1 enzyme. This in-depth technical guide provides a foundational understanding of its chemical structure, mechanisms of action, and the experimental approaches used for its characterization, which will be valuable for researchers and professionals in the field of drug discovery and development. Further investigation into the structure-activity relationships of the pyrazolo-quinoline core may lead to the design of even more potent and selective inhibitors for cancer therapy.

References

Methodological & Application

Application Notes and Protocols for SCH 51344 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51344 is a pyrazoloquinoline derivative that functions as a potent and specific inhibitor of the Ras/Rac signaling pathway. It has been identified as an inhibitor of Ras-induced malignant transformation and anchorage-independent growth of various cancer cell lines. Notably, this compound exerts its effects by disrupting the organization of the actin cytoskeleton and inhibiting membrane ruffling, a process crucial for cell motility and metastasis, while having minimal impact on the ERK/MAPK signaling cascade. These characteristics make this compound a valuable tool for studying Ras/Rac-mediated cellular processes and a potential lead compound in the development of novel anticancer therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings. It includes summaries of its effects on different cell lines, step-by-step protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Anchorage-Independent Growth

| Cell Line | Transformation Driver | Assay | IC50 (µM) | Reference |

| NIH 3T3 | v-abl | Soft Agar Colony Formation | ~10 | [1] |

| NIH 3T3 | v-mos | Soft Agar Colony Formation | ~10 | [1] |

| NIH 3T3 | H-ras | Soft Agar Colony Formation | ~10 | [1] |

| NIH 3T3 | v-raf | Soft Agar Colony Formation | ~10 | [1] |

| NIH 3T3 | mutant active MAP kinase kinase | Soft Agar Colony Formation | ~10 | [1] |

| Rat-2 Fibroblasts | oncogenic H-RAS | Anchorage-Independent Growth | Not specified | [2] |

| Rat-2 Fibroblasts | oncogenic K-RAS | Anchorage-Independent Growth | Not specified | [2] |

| Rat-2 Fibroblasts | oncogenic N-RAS | Anchorage-Independent Growth | Not specified | [2] |

| Rat-2 Fibroblasts | RAC V12 | Anchorage-Independent Growth | Not specified | [2] |

Note: Specific IC50 values for all tested cell lines were not consistently available in the reviewed literature. The effective concentration for inhibition of anchorage-independent growth is generally in the low micromolar range.

Signaling Pathway

The Ras signaling cascade bifurcates into at least two major effector pathways: the Raf-MEK-ERK pathway, which is primarily involved in cell proliferation and differentiation, and a pathway involving the Rac GTPase, which regulates the actin cytoskeleton and cell morphology. This compound selectively inhibits the latter, leading to a disruption of membrane ruffling and a reversion of the transformed phenotype, without significantly affecting the ERK pathway.

References

Application Notes and Protocols for SCH 51344 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of SCH 51344 for use in various in vitro assays. This compound is a pyrazoloquinoline derivative that acts as a potent inhibitor of the Ras/Rac-mediated cell morphology pathway and the nucleotide-sanitizing enzyme MTH1.[1][2]

Chemical Properties

| Property | Value |

| CAS Number | 171927-40-5 |

| Molecular Formula | C₁₆H₂₀N₄O₃ |

| Molecular Weight | 316.36 g/mol [3] |

| Appearance | White to yellow solid[3] |

| Purity | ≥98% |

Solubility Data

This compound exhibits solubility in various organic solvents. It is important to note that the compound is not readily soluble in water.[4] The use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[3] For some applications, sonication or gentle heating may be necessary to achieve complete dissolution.[3]

| Solvent | Solubility |

| DMSO | 50 mg/mL (158.05 mM)[3] |

| DMF | 20 mg/mL |

| Ethanol | 0.25 mg/mL |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Preparation of Stock Solutions

1. High-Concentration DMSO Stock Solution (50 mg/mL)

This protocol is suitable for preparing a high-concentration stock solution for serial dilutions.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (158.05 mM). For example, to prepare 1 mL of stock solution, add 20 µL of DMSO to 1 mg of this compound.

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If dissolution is slow, sonicate the solution for short intervals in an ultrasonic water bath.[3]

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, it is crucial to dilute the DMSO stock solution into an appropriate aqueous buffer or cell culture medium. High concentrations of DMSO can be toxic to cells. The final DMSO concentration in the assay should typically be kept below 0.5%.

Protocol:

-

Thaw a single-use aliquot of the this compound DMSO stock solution.

-

Perform serial dilutions of the stock solution in cell culture medium or a suitable buffer (e.g., PBS) to achieve the desired final concentrations for your experiment.

-

Ensure thorough mixing after each dilution step.

-

Use the freshly prepared working solutions immediately for your in vitro assays.

Experimental Protocols

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the ability of transformed cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis.

Protocol:

-

Prepare a base layer of 0.6% agar in a complete cell culture medium in 6-well plates and allow it to solidify.

-

Harvest and resuspend transformed cells (e.g., Ras-transformed NIH 3T3 cells) in a complete cell culture medium containing 0.3% agar.

-

Add varying concentrations of this compound (or vehicle control) to the cell suspension.

-

Overlay the cell suspension onto the solidified base layer.

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, or until colonies are visible.

-

Stain the colonies with a solution of 0.005% Crystal Violet.

-

Count the number of colonies and analyze the dose-dependent inhibitory effect of this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

Following the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and solubilize formazan crystals, or add CellTiter-Glo® reagent and measure luminescence).

-

Read the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for in vitro assays.

References

Application Notes and Protocols for SCH 51344 in Ras Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51344 is a pyrazolo-quinoline derivative that has been identified as a potent inhibitor of Ras-induced cellular transformation.[1] Unlike many other Ras signaling inhibitors that target the well-characterized MAPK/ERK pathway, this compound operates through a novel mechanism. It specifically disrupts the Ras/Rac-mediated cell morphology pathway, leading to the reversion of several key characteristics of Ras-transformed cells.[2][3][4] These characteristics include alterations in cell morphology, the organization of actin filaments, and the ability to grow independently of a solid support (anchorage-independent growth).[1] Notably, this compound has demonstrated minimal impact on the activation of the ERK and JNK kinase pathways, highlighting its distinct mode of action.[2]

This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit Ras signaling, with a focus on its effects on anchorage-independent growth and cell morphology.

Mechanism of Action

Ras proteins are critical signaling hubs that, when mutated, can drive oncogenesis. They control multiple downstream effector pathways, including the MAPK/ERK pathway responsible for cell proliferation and the Rac pathway, which governs cell morphology and motility. This compound selectively targets the latter, inhibiting the dramatic changes in cell shape and membrane dynamics, such as membrane ruffling, that are characteristic of Ras-transformed cells.[2][3][4] It has been shown to be effective against transformation driven by various Ras isoforms (H-Ras, K-Ras, N-Ras) as well as other oncogenes that act upstream of or parallel to Rac, such as v-abl, v-mos, and v-raf.[1]

Data Presentation

The optimal concentration of this compound for inhibiting Ras-driven phenotypes can vary depending on the cell line and the specific assay. While precise IC50 values for the inhibition of anchorage-independent growth are not extensively reported in the literature, effective concentrations have been established in key studies.

| Cell Line | Oncogenic Driver | Assay | Effective Concentration Range | Reference |

| Rat-2 Fibroblasts | Oncogenic RAS, RAC V12 | Anchorage-Independent Growth | Not specified | [2][3] |

| NIH 3T3 Fibroblasts | v-abl, v-mos, H-ras, v-raf | Anchorage-Independent Growth (Soft Agar) | Not specified | [1] |

| Ras-transformed cells (unspecified) | Ras | Reversion of Morphological Changes | Not specified | [1] |

| Fibroblast cells (unspecified) | H-RAS, K-RAS, N-RAS, RAC | Inhibition of Membrane Ruffling | Not specified | [2][4] |

Note: Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Anchorage-Independent Growth (Soft Agar Colony Formation Assay)

This assay is a stringent method for evaluating cellular transformation in vitro. It assesses the ability of cells to proliferate and form colonies in a semi-solid medium, a hallmark of cancer cells.

Materials:

-

Ras-transformed cells (e.g., Rat-2 or NIH 3T3 cells expressing an oncogenic Ras) and corresponding non-transformed parental cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Noble Agar or Agarose.

-

Sterile, tissue culture-treated 6-well plates.

-

This compound stock solution (dissolved in DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Crystal Violet staining solution (0.05% Crystal Violet in 20% methanol).

-

Incubator (37°C, 5% CO2).

Procedure:

-

Preparation of the Bottom Agar Layer:

-

Prepare a 1.2% agar solution in sterile water and autoclave.

-

Prepare a 2x concentration of complete cell culture medium.

-

Cool the agar solution to 42°C in a water bath. Warm the 2x medium to the same temperature.

-

Mix equal volumes of the 1.2% agar and 2x medium to create a final concentration of 0.6% agar in 1x complete medium.

-

Immediately dispense 2 mL of this mixture into each well of a 6-well plate.

-

Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.

-

-

Preparation of the Top Agar Layer with Cells:

-

Prepare a 0.7% agar solution and cool to 42°C.

-

Trypsinize and count the Ras-transformed cells. Resuspend the cells in complete medium at a concentration of 1 x 10^4 cells/mL.

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

In separate tubes, mix 1 mL of the cell suspension with 1 mL of the 2x this compound dilutions (and a vehicle control).

-

Add 2 mL of the 0.7% agar solution to each tube, mix gently by inverting, and immediately overlay 2 mL of this cell/agar/drug mixture onto the solidified bottom agar layer of the corresponding wells.

-

-

Incubation and Colony Formation:

-

Allow the top agar layer to solidify at room temperature for 30-60 minutes.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.

-

Feed the cells every 3-4 days by adding 100 µL of complete medium containing the appropriate concentration of this compound to the top of the agar.

-

-

Quantification of Colonies:

-

After the incubation period, stain the colonies by adding 0.5 mL of Crystal Violet solution to each well and incubating for 1-2 hours at room temperature.

-

Wash the wells carefully with PBS to remove excess stain.

-

Count the number of colonies in each well using a light microscope. Colonies are typically defined as clusters of 50 or more cells.

-

Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.

-

Protocol 2: Inhibition of Membrane Ruffling and Reversion of Cell Morphology (Immunofluorescence Assay)

This protocol allows for the visualization and quantification of changes in actin filament organization and cell morphology induced by this compound.

Materials:

-

Ras-transformed cells and non-transformed parental cells.

-

Glass coverslips (sterile).

-

6-well tissue culture plates.

-

Complete cell culture medium.

-

This compound stock solution.

-

4% Paraformaldehyde (PFA) in PBS.

-

0.1% Triton X-100 in PBS.

-

1% Bovine Serum Albumin (BSA) in PBS (blocking buffer).

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining.

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding and Treatment:

-

Place sterile glass coverslips into the wells of a 6-well plate.

-

Seed Ras-transformed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

-

Incubate the cells with fluorescently labeled phalloidin (at the manufacturer's recommended concentration) in blocking buffer for 1 hour at room temperature in the dark. This will stain the F-actin filaments.

-

Wash three times with PBS.

-

Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Carefully remove the coverslips from the wells and mount them onto glass slides using an appropriate mounting medium.

-

Seal the coverslips.

-

Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and cell morphology.

-

-

Analysis:

-

Qualitatively assess the changes in cell morphology. Ras-transformed cells typically exhibit a rounded, refractile morphology with prominent membrane ruffles, while non-transformed cells are more flattened and elongated. Treatment with this compound should induce a more flattened, "normal-like" morphology in the transformed cells.

-

Quantify membrane ruffling by counting the percentage of cells exhibiting prominent ruffles in each treatment group.

-

Analyze the organization of actin filaments. Transformed cells often show a loss of organized stress fibers and an accumulation of cortical actin, which is reversed upon effective treatment.

-

Visualizations

Caption: Ras signaling pathways and the point of inhibition by this compound.

Caption: Experimental workflow for assessing this compound activity.

References

- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced reversal of RAS-transformation is accompanied by the specific inhibition of the RAS and RAC-dependent cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Assessing the Morphological Effects of SCH 51344 on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

SCH 51344 is a pyrazolo-quinoline derivative identified as a potent inhibitor of Ras-induced malignant transformation.[1][2][3] Activating mutations in Ras genes are common drivers of human cancers, making the Ras signaling network a critical therapeutic target.[4] Ras controls multiple downstream pathways, including the well-established ERK/MAPK kinase cascade and a distinct pathway that regulates cytoskeletal dynamics and cell morphology.[4][5]

Notably, this compound inhibits Ras transformation through a novel mechanism that is independent of the ERK pathway.[1][5] Instead, it specifically targets the Ras/Rac-mediated signaling cascade that controls the organization of the actin cytoskeleton and the formation of membrane ruffles.[4][5][6] Treatment with this compound has been shown to revert the transformed morphology of cancer cells, disrupt actin filament organization, and inhibit anchorage-independent growth.[1][2]

This application note provides a detailed set of protocols to observe and quantify the effects of this compound on cell morphology, actin cytoskeleton structure, cell migration, and viability.

Signaling Pathway and Experimental Overview

This compound's mechanism involves the specific inhibition of a pathway downstream of Ras and Rac that is responsible for morphological changes, without affecting the parallel ERK signaling pathway. The experimental workflow is designed to assess these specific morphological and migratory changes while controlling for general cytotoxicity.

Caption: this compound selectively inhibits the Ras/Rac-mediated morphology pathway.

References

- 1. This compound inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. caymanchem.com [caymanchem.com]

- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Application Notes and Protocols for SCH 51344 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction